3-Acetyldeoxynivalenol 13C17

Descripción general

Descripción

3-Acetyldeoxynivalenol 13C17 is a stable isotope-labeled compound used primarily as an analytical standard. It is a derivative of 3-acetyldeoxynivalenol, a trichothecene mycotoxin produced by various Fusarium species. The compound is labeled with 13C, making it useful in various scientific research applications, particularly in the field of mycotoxin analysis .

Aplicaciones Científicas De Investigación

3-Acetyldeoxynivalenol 13C17 has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

3-Acetyldeoxynivalenol 13C17 is a trichothecene mycotoxin deoxynivalenol (DON) acetylated derivative . It is primarily targeted towards the blood-brain barrier (BBB) . The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside .

Mode of Action

The compound interacts with its target, the BBB, and is able to permeate through it . This permeability suggests that the compound can interact with the central nervous system, potentially affecting neural function .

Biochemical Pathways

DON is known to inhibit protein synthesis and trigger a ribotoxic stress response that can lead to apoptosis .

Pharmacokinetics

The compound is often used as a tracer for quantitation during the drug development process . This suggests that it has been used to study the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .

Result of Action

DON is known to induce cell necrosis, particularly in the duodenum and spleen .

Action Environment

It is known that the compound is stable and can be stored at room temperature , suggesting that it has good stability under normal environmental conditions .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Acetyldeoxynivalenol 13C17, like its parent compound, interacts with various biomolecules. It is known to bind to eukaryotic ribosomes, interfering with protein synthesis . This interaction disrupts cellular processes, leading to a range of effects that can include cell death .

Cellular Effects

The cellular effects of this compound are significant. It has been shown to induce oxidative stress in HepG2 cells, a human liver cancer cell line . This stress is characterized by the production of reactive oxygen species and induction of lipid peroxidation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ribosomes, disrupting protein synthesis . This disruption can lead to the activation of intracellular protein kinases, which in turn can mediate selective gene expression and apoptosis .

Temporal Effects in Laboratory Settings

It is known that the parent compound, deoxynivalenol, and its derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on deoxynivalenol, the parent compound, have shown that it can cause growth impairment and immune dysfunction at low doses, while higher doses can lead to more severe effects such as diarrhea, emesis, and even death .

Metabolic Pathways

It is known that deoxynivalenol and its derivatives can affect lipid metabolism .

Transport and Distribution

It is known that deoxynivalenol and its derivatives can be rapidly absorbed and widely distributed in multiple organs .

Subcellular Localization

Given its ability to bind to ribosomes and disrupt protein synthesis, it is likely that it localizes to the cytoplasm where protein synthesis occurs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyldeoxynivalenol 13C17 involves the incorporation of 13C isotopes into the molecular structure of 3-acetyldeoxynivalenol. This process typically requires the use of 13C-labeled precursors and specialized synthetic techniques to ensure the accurate placement of the isotopes. The reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the incorporation of the 13C isotopes .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotope-labeled compounds. The production process involves the synthesis of the compound in large quantities, followed by purification and quality control to ensure the final product meets the required standards for use as an analytical reference material .

Análisis De Reacciones Químicas

Types of Reactions

3-Acetyldeoxynivalenol 13C17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deacetylated products .

Comparación Con Compuestos Similares

3-Acetyldeoxynivalenol 13C17 is unique due to its stable isotope labeling, which enhances its utility in analytical applications. Similar compounds include:

3-Acetyldeoxynivalenol: The non-labeled version of the compound, commonly used in mycotoxin research.

15-Acetyldeoxynivalenol: Another trichothecene mycotoxin with similar biological effects.

These compounds share similar chemical structures and biological activities but differ in their specific applications and labeling .

Propiedades

IUPAC Name |

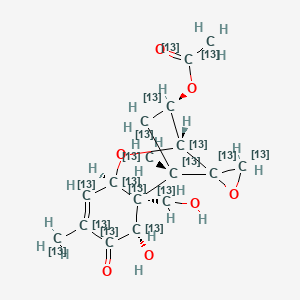

[(1'S,2'R,3'S,7'R,9'R,10'R)-3'-hydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-10'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15+,16-,17?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIQZBYNGPCGY-QKZVWBIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@@]3([13CH2][13C@H]([13C@H]([13C]34[13CH2]O4)O2)O[13C](=O)[13CH3])[13CH3])[13CH2]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217476-81-7 | |

| Record name | 1217476-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

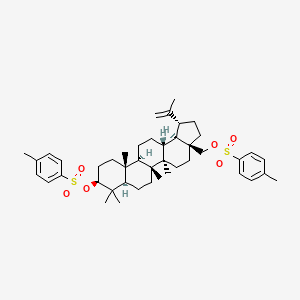

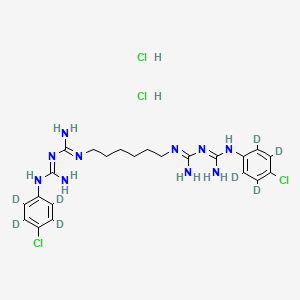

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

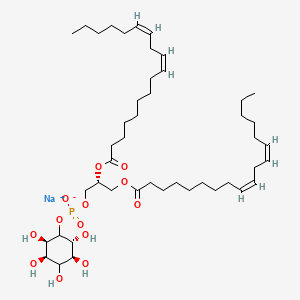

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

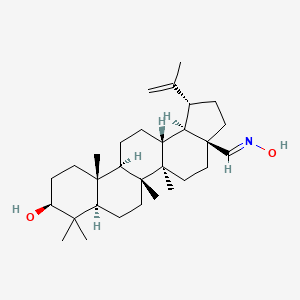

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

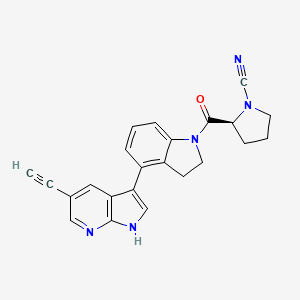

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)